molecular formula C7H14ClNO B2524309 5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride CAS No. 2551118-03-5

5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride

Cat. No.: B2524309
CAS No.: 2551118-03-5
M. Wt: 163.65
InChI Key: JEWSGDOOXMYEOP-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride is a chemical compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of methoxymethyl chloride and a suitable pyrrole derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrrole oxides, while reduction can produce pyrrolidines.

Scientific Research Applications

5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl acetic acid
  • 4-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl butanoic acid
  • 4-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl butanoic acid

Uniqueness

5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride is unique due to its specific structural features and the presence of both methoxymethyl and methyl groups

Properties

IUPAC Name

5-(methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-7(6-9-2)4-3-5-8-7;/h3-4,8H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWSGDOOXMYEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CCN1)COC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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